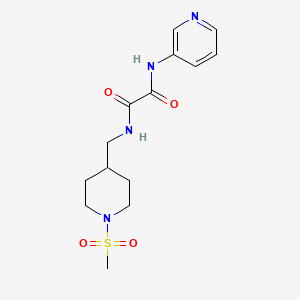![molecular formula C19H15ClN4O2 B2646783 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1251609-08-1](/img/structure/B2646783.png)
5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole” is a unique chemical with the linear formula C23H18ClN3O4S2. It has a molecular weight of 499.999 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole” is complex, with multiple functional groups. The compound contains a pyrazolidin ring attached to a phenyl group and a chloro-ethoxyphenyl group. Additionally, it has an oxadiazole ring attached to another phenyl group .Physical And Chemical Properties Analysis
The compound “5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole” has a molecular formula of C23H18ClN3O4S2 and a molecular weight of 499.999 . Other physical and chemical properties such as boiling point, vapor pressure, and solubility would need to be determined experimentally or predicted using appropriate computational methods.科学的研究の応用
Computational and Pharmacological Potential
Research has investigated the computational and pharmacological potential of novel derivatives, including those with 1,3,4-oxadiazole and pyrazole components. These studies highlight their abilities in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain compounds have shown moderate inhibitory effects in assays, binding affinity to cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), indicating their analgesic and anti-inflammatory potential (Faheem, 2018).
Antibacterial Activity
Another area of research focuses on the synthesis and antibacterial activity of oxadiazole derivatives. These compounds have been evaluated against various bacterial strains, showing significant activity, particularly in combating resistant strains. The chemical structure and functional groups play a crucial role in determining their effectiveness against bacteria, pointing towards their potential in addressing antibiotic resistance issues (Rai et al., 2009).
Antitubercular and Antimicrobial Properties
There is also significant interest in the antitubercular and antimicrobial properties of these compounds. Molecular docking studies have suggested that benzene sulfonamide pyrazole oxadiazole derivatives, for instance, could serve as potential antimicrobial and antitubercular agents. Their activity has been evaluated through various assays, showing promise against E. coli, P. aeruginosa, S. aureus, and Mycobacterium tuberculosis (Shingare et al., 2022).
Anticancer and Antiangiogenic Effects
The anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives containing oxadiazol and pyrazole rings have been studied in vivo. These compounds significantly reduced tumor volume and cell number in mouse models, besides exhibiting strong antiangiogenic effects. This suggests their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Hypoglycemic Agents
Compounds incorporating pyrazolylthiadiazole and oxadiazole derivatives have been synthesized and evaluated for their hypoglycemic effects. Several of these derivatives effectively induced a marked reduction in blood glucose levels, indicating their potential as hypoglycemic agents (Hanna et al., 1995).
Safety and Hazards
As with any chemical compound, handling “5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole” requires appropriate safety measures. The compound is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information would typically be provided in the material safety data sheet (MSDS) for the compound.
特性
IUPAC Name |
5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-2-25-16-9-8-13(10-15(16)20)17-14(11-21-23-17)19-22-18(24-26-19)12-6-4-3-5-7-12/h3-10,14,17,21,23H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVVSBVMSFZITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133570061 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)
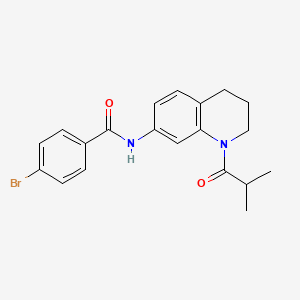
![N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2646706.png)
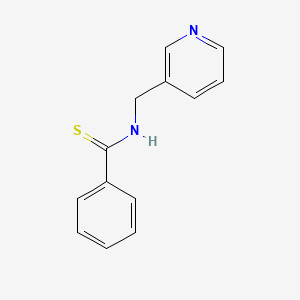
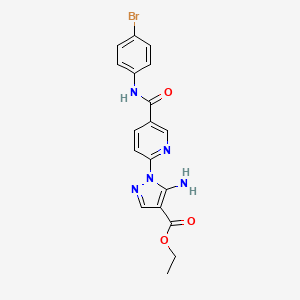
![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)
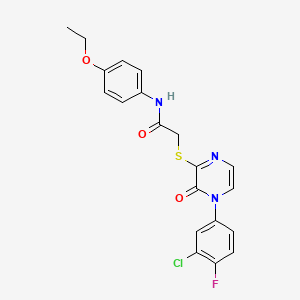

![(2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2646714.png)
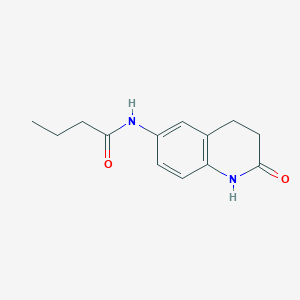

![1-(4-Benzylpiperidin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2646718.png)

